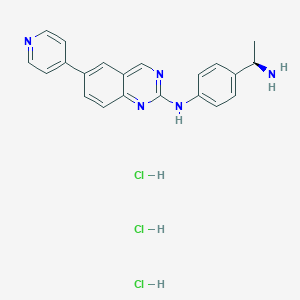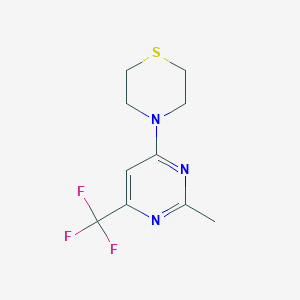
4-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)thiomorpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)thiomorpholine” is a heteroaromatic thioamide . It is related to the class of organic compounds known as benzanilides, which are aromatic compounds containing an anilide group where the carboxamide group is substituted with a benzene ring .
Synthesis Analysis
The synthesis of similar compounds has been reported in various studies. For instance, a study reported the synthesis of a compound where 4-chloro-2-methyl-6-(trifluoromethyl)pyrimidine, Cs2CO3, and ethyl 4-hydroxybenzoate were reacted for 2–3 hours at room temperature . Another study reported the synthesis of a compound involving a reaction with 4-chloro-2-methyl-6-(trifluoromethyl)pyrimidine .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed in several studies. For example, a study reported the crystal structure of a related compound, providing detailed atomic coordinates and displacement parameters .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For instance, a study reported the reaction of methyl 4-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)benzoate with THF, KOH, and H2O for 6 hours at room temperature .Applications De Recherche Scientifique
Synthesis and Chemical Properties
The research around 4-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)thiomorpholine primarily focuses on its synthesis and potential applications across different fields. An important study outlined a green and efficient method for synthesizing derivatives of this compound, highlighting its role as an intermediate in inhibiting tumor necrosis factor alpha and nitric oxide. This underlines its significance in medicinal chemistry and its potential in drug development (Lei et al., 2017). Another study demonstrated its use in the synthesis of potent inhibitors of the PI3K-AKT-mTOR pathway, a crucial target in cancer therapy. The research emphasized the morpholine component's role in forming key hydrogen bonds, critical for the compound's inhibitory activity (Hobbs et al., 2019).
Electronic and Photophysical Properties
The electronic and photophysical properties of derivatives of 4-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)thiomorpholine have been a subject of interest. Research into 4,6-di(thiophen-2-yl)pyrimidine derivatives, for instance, has explored their potential as efficient charge transfer materials. These studies aim at tuning the electronic properties for better performance in optoelectronic applications (Irfan, 2014).
Biological Applications
Biological applications of 4-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)thiomorpholine derivatives include their investigation as potential imaging agents for Parkinson's disease. One study synthesized a novel PET agent targeting the LRRK2 enzyme, crucial in Parkinson's disease pathogenesis (Wang et al., 2017). Additionally, antitumor and antimicrobial activities of related pyrimidine derivatives have been explored, showing significant potential in developing new therapeutic agents (Muhammad et al., 2017).
Mécanisme D'action
Target of Action
Similar compounds have been found to have antitumor and antifungal activities, suggesting that their targets may be associated with these biological processes.
Mode of Action
It is known that similar compounds interact with their targets, leading to changes in cellular processes
Biochemical Pathways
Similar compounds have been found to have antitumor and antifungal activities, suggesting that they may affect pathways related to these biological processes.
Result of Action
Similar compounds have been found to have antitumor and antifungal activities, suggesting that they may have similar effects.
Safety and Hazards
Propriétés
IUPAC Name |
4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]thiomorpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3N3S/c1-7-14-8(10(11,12)13)6-9(15-7)16-2-4-17-5-3-16/h6H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZXZTJMXYBNWHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCSCC2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F3N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-((4-methoxyphenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2966273.png)
![3-[(7-methoxy-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)sulfonyl]pyridine-2-carbonitrile](/img/structure/B2966275.png)
![4-(N-cyclohexyl-N-methylsulfamoyl)-N-(4-ethylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2966279.png)
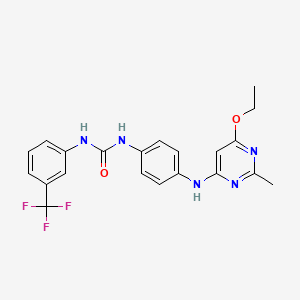

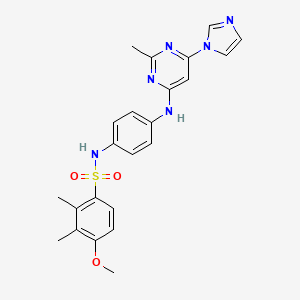
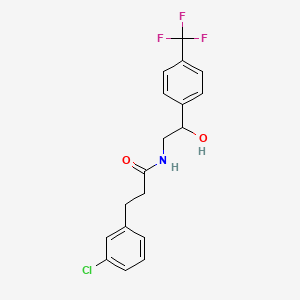
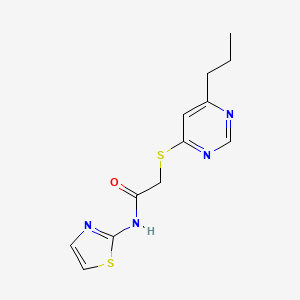
![5-methyl-1-[4-(trifluoromethoxy)phenyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B2966287.png)
![5-(5-Chloro-2-methylphenyl)-3-[(4-methylphenyl)methyl]-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraene-4,6-dione](/img/structure/B2966289.png)
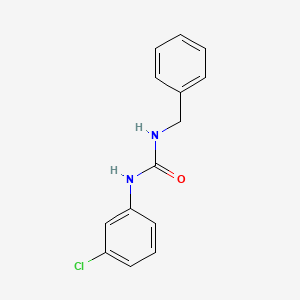
![N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2966291.png)

